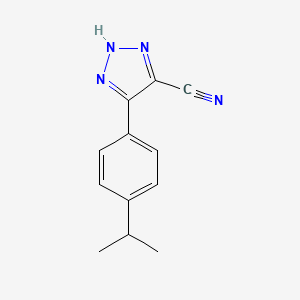
4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isopropylphenyl)-5-cyano-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isopropylphenyl group and a cyano group attached to the triazole ring
準備方法
The synthesis of 4-(4-isopropylphenyl)-5-cyano-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
4-(4-Isopropylphenyl)-5-cyano-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(4-イソプロピルフェニル)-5-シアノ-2H-1,2,3-トリアゾールは、いくつかの科学研究に応用されています。
化学: 医薬品や農薬など、より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、生化学アッセイで酵素活性またはタンパク質相互作用を研究するために使用できます。
産業: この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できます。
作用機序
4-(4-イソプロピルフェニル)-5-シアノ-2H-1,2,3-トリアゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与します。トリアゾール環は、水素結合を形成したり、金属イオンと配位したりして、標的分子の活性を影響を与える可能性があります。イソプロピルフェニル基とシアノ基も、化合物の結合親和性と特異性に寄与する可能性があります。
6. 類似の化合物との比較
4-(4-イソプロピルフェニル)-5-シアノ-2H-1,2,3-トリアゾールは、以下のような他の類似の化合物と比較できます。
4-イソプロピルフェノール: トリアゾール環とシアノ基を持たない、同様のイソプロピルフェニル基を持つ有機化合物.
4-イソプロペニルフェノール: イソプロピル基の代わりにイソプロペニル基を持つ別の関連化合物.
4-(4-イソプロピルフェニル)-5-シアノ-2H-1,2,3-トリアゾールの独自性は、独特の化学的および生物学的特性を与える官能基の組み合わせにあります。
類似化合物との比較
4-(4-Isopropylphenyl)-5-cyano-2H-1,2,3-triazole can be compared with other similar compounds, such as:
4-Isopropylphenol: An organic compound with a similar isopropylphenyl group but lacking the triazole ring and cyano group.
4-Isopropenylphenol: Another related compound with an isopropenyl group instead of the isopropyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H12N4 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
5-(4-propan-2-ylphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C12H12N4/c1-8(2)9-3-5-10(6-4-9)12-11(7-13)14-16-15-12/h3-6,8H,1-2H3,(H,14,15,16) |
InChIキー |
WEMPWGDVLUDOBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NNN=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















